10-(stearoyloxy)octadecanoicacid
CAS No.:
Cat. No.: VC0211877
Molecular Formula: C36H70O4
Molecular Weight: 566.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H70O4 |
|---|---|
| Molecular Weight | 566.9 g/mol |
| IUPAC Name | 10-octadecanoyloxyoctadecanoic acid |
| Standard InChI | InChI=1S/C36H70O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-25-29-33-36(39)40-34(30-26-22-10-8-6-4-2)31-27-23-20-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38) |
| Standard InChI Key | KARVIOOFYPUCOA-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
10-(Stearoyloxy)octadecanoic acid features a complex structure characterized by:
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An octadecanoic acid backbone
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A stearoyloxy group attached specifically at the 10-position
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A carboxylic acid functional group at the terminal end
The structural representation is documented through various chemical notations:
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InChI: InChI=1S/C36H70O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-25-29-33-36(39)40-34(30-26-22-10-8-6-4-2)31-27-23-20-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)
Physical Properties
The key physical properties of 10-(stearoyloxy)octadecanoic acid include:
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Physical state: Likely a waxy solid at room temperature (based on similar fatty acid derivatives)
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Solubility characteristics: Likely poorly soluble in water but soluble in organic solvents such as chloroform, hexane, and methanol
While specific physical data for this exact compound is limited in the available search results, we can draw comparisons with similar compounds such as octadecanoic acid, 1,2-ethanediyl ester, which has known properties including melting point (348.50 ± 0.50 K) and boiling point (1221.42 K) .
Chemical Properties
The chemical behavior of 10-(stearoyloxy)octadecanoic acid is primarily determined by its functional groups:
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The carboxylic acid group provides acidic character and can participate in:
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Esterification reactions
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Salt formation with bases
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Reduction to alcohols
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The ester linkage (stearoyloxy group) is susceptible to:
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Hydrolysis under acidic or basic conditions
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Transesterification with other alcohols
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Reduction by appropriate reducing agents
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Based on information about related compounds, 10-(stearoyloxy)octadecanoic acid likely exhibits stability at ambient conditions but may undergo oxidative degradation similar to other fatty acid derivatives .
Biological Activity and Applications
Antioxidant Properties
Based on information about structurally similar compounds, 10-(stearoyloxy)octadecanoic acid may possess antioxidant properties. Related fatty acid derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress. These properties could make the compound valuable in:
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Preventing lipid peroxidation in biological systems
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Protecting against cellular oxidative damage
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Potentially extending the shelf life of oxidation-sensitive products
The antioxidant mechanism would likely involve the donation of hydrogen atoms to neutralize reactive oxygen species, similar to other lipid-based antioxidants.
Industrial Applications
The structural features of 10-(stearoyloxy)octadecanoic acid suggest potential applications in:
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Biolubricant formulations: Related compounds have demonstrated value as biolubricant basestocks with improved thermo-oxidative stability .
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Surfactants and emulsifiers: The amphiphilic nature of the molecule (hydrophobic fatty acid chains with a more polar carboxylic acid group) could make it useful in formulations requiring stabilization of oil-water interfaces.
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Specialty chemicals: The compound might find applications in cosmetics, personal care products, or specialized industrial formulations.
Analytical Methods and Characterization
Characterization of 10-(stearoyloxy)octadecanoic acid typically employs several complementary analytical techniques:
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Spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy: For related compounds, 1H NMR spectra show characteristic signals for protons in -OH groups (9.18-9.35 ppm) and -CH2- groups (1.42-3.24 ppm)
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Infrared (IR) spectroscopy: Useful for identifying functional groups like carboxylic acids and esters
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Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis
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Chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography, often coupled with Mass Spectrometry (GC-MS)
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The presence of 10-(stearoyloxy)octadecanoic acid in metabolomics databases indicates that it has been successfully identified and characterized using modern analytical methods .
Related Compounds and Comparative Analysis
10-(Stearoyloxy)octadecanoic acid belongs to a family of structurally related fatty acid derivatives. A comparison with similar compounds provides insights into structure-property relationships:
This comparison illustrates how the position and number of functional groups significantly impact the physical and chemical properties of these compounds. For instance, compounds with multiple functional groups like 9,10,12-tris(stearoyloxy)octadecanoic acid demonstrate improved low-temperature properties, making them valuable for applications requiring performance in cold environments .
Current Research and Future Perspectives
The presence of 10-(stearoyloxy)octadecanoic acid in chemical databases and its recent documentation (with PubChem modifications as recent as 2025-04-05) indicates ongoing research interest in this compound . Current research directions likely include:
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Metabolomics studies: Investigation of its role in metabolic pathways and potential as a biomarker, as evidenced by its inclusion in the Human Metabolome Database (HMDB ID: HMDB0112131) and Lipid Maps (ID: LMFA07090013) .
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Structure-activity relationship studies: Research into how the position of the stearoyloxy group affects biological activity compared to analogs with modifications at different positions.
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Sustainable chemistry applications: Exploration of its potential as a bio-based alternative to petroleum-derived chemicals in various applications.
Future research may focus on:
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Developing more efficient and environmentally friendly synthesis methods
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Exploring specific therapeutic applications based on its biological activities
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Investigating its performance characteristics in industrial formulations
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Understanding its role in biological systems and metabolic pathways
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